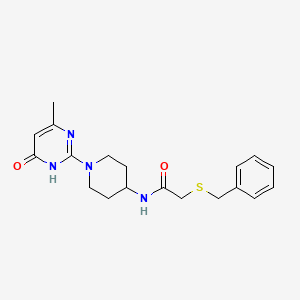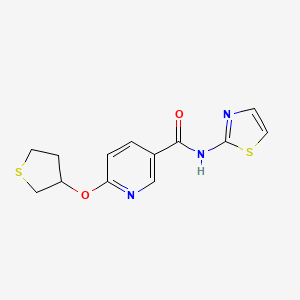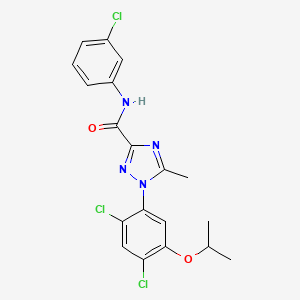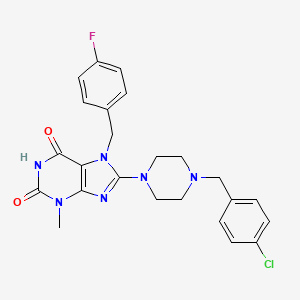![molecular formula C15H18N2O4S B2995838 2-[2-(piperidin-1-ylsulfonyl)ethyl]-1H-isoindole-1,3(2H)-dione CAS No. 36257-55-3](/img/structure/B2995838.png)
2-[2-(piperidin-1-ylsulfonyl)ethyl]-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[2-(piperidin-1-ylsulfonyl)ethyl]-1H-isoindole-1,3(2H)-dione” is a chemical compound used for pharmaceutical testing . It is available for purchase from various suppliers .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical And Chemical Properties Analysis
Specific physical and chemical properties of “this compound” can be found on various chemical databases . These databases typically provide information such as molecular formula, molecular weight, melting point, boiling point, and density .Scientific Research Applications
Synthesis and Chemical Properties
Anomalous Addition Reactions : Researchers developed a new addition reaction of chlorosulfonyl isocyanate (CSI), starting from a closely related compound, which resulted in the formation of ylidenesulfamoyl chloride. This study is significant for understanding the chemical properties and potential synthetic applications of isoindole dione derivatives (Köse et al., 2019).
Enantiospecific Synthesis : A study highlighted a highly enantiospecific, azide-free synthesis of related piperidin-3-ol compounds, underscoring the importance of the isoindole dione structure in facilitating specific ring openings and decarboxylation processes (Babu et al., 2014).
Pharmacological Applications
Anticonvulsant Activity : Compounds related to isoindole dione derivatives have been investigated for their potential as anticonvulsant agents. Initial screenings revealed promising compounds with significant protective indexes compared to well-known antiepileptic drugs. These findings suggest the chemical's relevance in developing new therapeutic agents (Rybka et al., 2017).
Aromatase Inhibition : Another study explored derivatives of a similar compound as selective inhibitors of aromatase, highlighting their potential in cancer treatment research. This research emphasizes the compound's utility in designing inhibitors with specific biochemical targets (Leung et al., 1987).
Miscellaneous Applications
Organic Crystal Engineering : Investigations into the hydrogen-bond association of cyclic cis amides derived from similar compounds offer insights into organic crystal engineering, providing a foundation for developing new materials with tailored properties (Weatherhead-Kloster et al., 2005).
Anti-Mycobacterial Activities : Research into secondary amine-substituted derivatives has shown potential anti-mycobacterial activities, indicating the compound's role in addressing infectious diseases like tuberculosis (Rani et al., 2019).
Future Directions
As a piperidine derivative, “2-[2-(piperidin-1-ylsulfonyl)ethyl]-1H-isoindole-1,3(2H)-dione” may have potential applications in the pharmaceutical industry . Piperidines are among the most important synthetic fragments for designing drugs , and their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
It’s known that isoindoline derivatives, which this compound is a part of, have been found to modulate thedopamine receptor D3 . The dopamine receptor D3 plays a crucial role in the central nervous system and is involved in a variety of neurological processes, including motor control, reward, and cognition .
Mode of Action
Isoindoline derivatives have been found to interact with the dopamine receptor d3 . This interaction could potentially lead to changes in neuronal signaling and neurotransmitter release, thereby affecting various neurological processes .
Biochemical Pathways
Given its potential interaction with the dopamine receptor d3, it can be inferred that it may influence dopaminergic signaling pathways . These pathways play a crucial role in various neurological processes, including motor control, reward, and cognition .
Result of Action
Given its potential interaction with the dopamine receptor d3, it can be inferred that it may influence neuronal signaling and neurotransmitter release . This could potentially lead to changes in various neurological processes, including motor control, reward, and cognition .
properties
IUPAC Name |
2-(2-piperidin-1-ylsulfonylethyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c18-14-12-6-2-3-7-13(12)15(19)17(14)10-11-22(20,21)16-8-4-1-5-9-16/h2-3,6-7H,1,4-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJZMAPQYRMERJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)CCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(Azepan-1-yl)ethyl]-N-cyclobutylbut-2-ynamide](/img/structure/B2995759.png)
![5,7-Dihydrofuro[3,4-b]pyridine-3-carbaldehyde](/img/structure/B2995760.png)

![N-Benzyl-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2995765.png)
![methyl 4-({[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2995766.png)

![N-(4,5-Dibromo-2-([(4-methylphenyl)sulfonyl]amino)phenyl)-4-methylbenzenesulfonamide](/img/structure/B2995769.png)


![N-allyl-2-[(phenylsulfonyl)anilino]acetamide](/img/structure/B2995772.png)
![2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2995777.png)
![4-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2995778.png)